Cas no 435278-06-1 (1-chloro-4-fluoro-isoquinoline)

1-chloro-4-fluoro-isoquinoline 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-4-fluoroisoquinoline
- 1-chloro-4-fluoro-isoquinoline
- SY242671
- MFCD27922898
- 435278-06-1
- DB-238241
- DTXSID50591337
- AS-39992
- A872690
- EN300-6490370
- SCHEMBL3141268
- AMY26019
- AKOS022174259
- CS-0437629
-
- MDL: MFCD27922898
- インチ: InChI=1S/C9H5ClFN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H
- InChIKey: BKYLDYWBJSOIMD-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=CN=C2Cl)F
計算された属性
- せいみつぶんしりょう: 181.0094550g/mol
- どういたいしつりょう: 181.0094550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 12.9Ų
1-chloro-4-fluoro-isoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1231901-100mg |
1-chloro-4-fluoro-isoquinoline |
435278-06-1 | 97% | 100mg |
$170 | 2024-07-21 | |
eNovation Chemicals LLC | Y1231901-5G |
1-chloro-4-fluoro-isoquinoline |
435278-06-1 | 97% | 5g |
$1630 | 2024-07-21 | |
Enamine | EN300-6490370-0.25g |
1-chloro-4-fluoroisoquinoline |
435278-06-1 | 95% | 0.25g |
$487.0 | 2023-05-29 | |
Chemenu | CM143791-100mg |
1-Chloro-4-fluoroisoquinoline |
435278-06-1 | 95% | 100mg |
$*** | 2023-05-30 | |
Enamine | EN300-6490370-0.5g |
1-chloro-4-fluoroisoquinoline |
435278-06-1 | 95% | 0.5g |
$769.0 | 2023-05-29 | |
Enamine | EN300-6490370-0.1g |
1-chloro-4-fluoroisoquinoline |
435278-06-1 | 95% | 0.1g |
$341.0 | 2023-05-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2331-5G |
1-chloro-4-fluoro-isoquinoline |
435278-06-1 | 97% | 5g |
¥ 9,979.00 | 2023-04-13 | |
Enamine | EN300-6490370-1.0g |
1-chloro-4-fluoroisoquinoline |
435278-06-1 | 95% | 1g |
$985.0 | 2023-05-29 | |
eNovation Chemicals LLC | Y1231901-250MG |
1-chloro-4-fluoro-isoquinoline |
435278-06-1 | 97% | 250mg |
$270 | 2024-07-21 | |
abcr | AB456275-250mg |
1-Chloro-4-fluoroisoquinoline; . |
435278-06-1 | 250mg |
€324.80 | 2024-04-17 |
1-chloro-4-fluoro-isoquinoline 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
1-chloro-4-fluoro-isoquinolineに関する追加情報
Professional Introduction to 1-chloro-4-fluoro-isoquinoline (CAS No. 435278-06-1)
1-chloro-4-fluoro-isoquinoline, with the chemical identifier CAS No. 435278-06-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the isoquinoline class, a family of molecules known for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both chloro and fluoro substituents in its structure enhances its reactivity and binding affinity, making it a valuable scaffold for drug discovery and development.
The structural features of 1-chloro-4-fluoro-isoquinoline contribute to its unique chemical properties. The isoquinoline core, characterized by a benzene-like aromatic system fused with a pyridine ring, provides a rigid framework that can be modified through various chemical reactions. The chloro group at the 1-position introduces electrophilic centers, facilitating nucleophilic substitution reactions, while the fluoro group at the 4-position imparts electron-withdrawing effects and influences the compound's metabolic stability. These modifications make 1-chloro-4-fluoro-isoquinoline an attractive intermediate for synthesizing more complex derivatives with tailored biological activities.
In recent years, there has been a surge in research focusing on isoquinoline derivatives as potential therapeutic agents. The pharmacological significance of this class of compounds stems from their ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that isoquinoline derivatives can inhibit kinases and other enzymes overexpressed in cancer cells, thereby exhibiting antitumor properties. Additionally, the fluoro-substituted isoquinolines have shown promise in enhancing drug bioavailability and metabolic stability, which are critical factors for drug efficacy.
One of the most compelling aspects of 1-chloro-4-fluoro-isoquinoline is its role as a key intermediate in the synthesis of more sophisticated pharmaceutical compounds. Researchers have leveraged its reactive sites to develop novel molecules with enhanced binding affinities and selectivities. For example, by introducing additional functional groups or appending different pharmacophores to the core structure, scientists have generated derivatives with improved pharmacokinetic profiles. These advancements underscore the importance of 1-chloro-4-fluoro-isoquinoline in medicinal chemistry and highlight its potential as a building block for future therapeutics.
The synthetic methodologies employed in the preparation of 1-chloro-4-fluoro-isoquinoline are another area of active investigation. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent developments in catalytic chemistry have enabled more efficient synthetic strategies, reducing reaction times and minimizing waste generation. These innovations not only improve the practicality of producing 1-chloro-4-fluoro-isoquinoline but also align with global efforts toward sustainable chemistry practices.
From a biological perspective, 1-chloro-4-fluoro-isoquinoline has been explored for its potential therapeutic applications across various diseases. In particular, its anticancer properties have been extensively studied. Preclinical investigations have revealed that derivatives of this compound can selectively inhibit growth factor receptors and downstream signaling pathways implicated in tumor progression. Moreover, the fluoro-substituent has been shown to enhance the compound's ability to cross the blood-brain barrier, opening up possibilities for treating central nervous system disorders.
Another notable application lies in antimicrobial research, where isoquinoline derivatives have demonstrated activity against resistant bacterial strains. The structural versatility of 1-chloro-4-fluoro-isoquinoline allows for modifications that can target bacterial enzymes essential for survival, such as DNA gyrase and RNA polymerase. Such findings are particularly relevant in an era where antibiotic resistance poses a significant global health challenge.
The role of computational chemistry has also become increasingly prominent in studying 1-chloro-4-fluoro-isoquinoline and its derivatives. Advanced computational techniques enable researchers to predict molecular interactions and optimize drug design without extensive experimental trials. This approach has accelerated the discovery process and has led to the identification of novel lead compounds with improved therapeutic profiles.
In conclusion, 1-chloro-4-fluoro-isoquinoline (CAS No. 435278-06-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its reactivity and biological activity, make it a valuable asset for drug development efforts aimed at addressing various diseases. As research continues to uncover new applications and synthetic strategies for this molecule, it is poised to remain at the forefront of medicinal chemistry innovation.
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